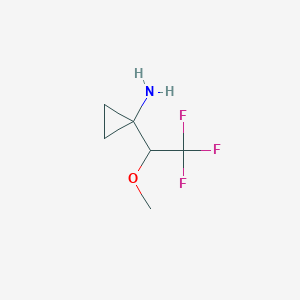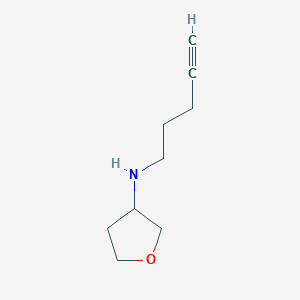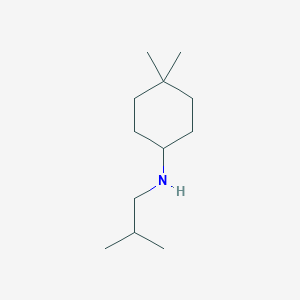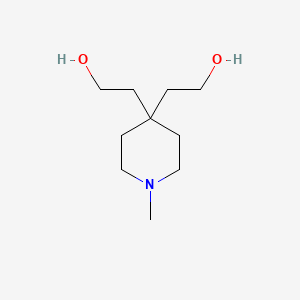
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene is an aromatic compound characterized by the presence of fluorine and nitro groups attached to a benzene ring. The compound’s structure includes a difluoroethyl group at the first position, a fluoro group at the third position, and a nitro group at the fifth position on the benzene ring. This unique arrangement of substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions, including the presence of a nickel catalyst and appropriate solvents, to achieve high yields of the desired product.
Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene may involve large-scale synthesis using similar catalytic processes. The use of 1,1-difluoroethyl chloride as a starting material is advantageous due to its availability and cost-effectiveness . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups like nitro and fluoro makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoroethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the difluoroethyl group.
Scientific Research Applications
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity due to the presence of fluorine and nitro groups, which can influence molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine and nitro substituents.
Mechanism of Action
The mechanism by which 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene exerts its effects is primarily related to its ability to interact with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-(1,1-Difluoroethyl)-2-fluoro-5-nitrobenzene: Similar structure but with the fluoro group at the second position.
Uniqueness: 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of difluoroethyl, fluoro, and nitro groups in this particular configuration imparts distinct chemical properties that may not be observed in its analogs .
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(1,1-difluoroethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO2/c1-8(10,11)5-2-6(9)4-7(3-5)12(13)14/h2-4H,1H3 |
InChI Key |
UTGBRSHNVOSETB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)[N+](=O)[O-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)


![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)

![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)


![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)



